molecular formula C22H27NO6 B4262680 5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4262680
M. Wt: 401.5 g/mol
InChI Key: XJZKOFDFXMTJPA-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by multiple methoxy groups and a dihydroquinolinone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Attachment of the Propoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a propoxyphenyl halide reacts with the quinolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline or tetrahydroquinoline derivative.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, quinolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound could be studied for its pharmacological effects, including its potential as a drug candidate for various diseases. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, quinolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Known for its antimicrobial properties.

    6-Methoxyquinolin-2(1H)-one: Studied for its potential anticancer activity.

    3,4-Dihydroquinolin-2(1H)-one: A common scaffold in medicinal chemistry.

Uniqueness

The uniqueness of 5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one lies in its multiple methoxy groups and the propoxyphenyl moiety. These structural features may confer distinct biological activities and chemical reactivity compared to other quinolinone derivatives.

Properties

IUPAC Name

5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-6-10-29-20-13(8-7-9-16(20)25-2)14-11-18(24)23-15-12-17(26-3)21(27-4)22(28-5)19(14)15/h7-9,12,14H,6,10-11H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKOFDFXMTJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

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